1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester
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Overview
Description
1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester (CDDAMe) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a building block for the synthesis of various organic compounds due to its unique chemical properties. In
Scientific Research Applications
1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester has been extensively studied for its potential applications in scientific research. One of the most significant applications of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is in the synthesis of various organic compounds, including heterocyclic compounds and natural products. 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is also used as a building block for the synthesis of various polymers and materials.
Mechanism Of Action
The mechanism of action of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is not well understood. However, it is believed that 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester acts as a nucleophile and undergoes various chemical reactions with other compounds to form new products. 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is also known to undergo Diels-Alder reactions and Michael reactions, which can be used to synthesize various organic compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester are not well studied. However, it is believed that 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester may have potential applications in the development of new drugs and therapies. 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester has been shown to have antiviral and antibacterial properties, which make it a promising candidate for the development of new drugs.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester in lab experiments is its unique chemical properties. 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is a versatile building block that can be used to synthesize a wide range of organic compounds. However, one of the limitations of using 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester is its high reactivity, which can make it difficult to handle in certain experiments.
Future Directions
There are numerous future directions for the study of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester. One potential direction is the development of new synthetic methods for 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester. Another potential direction is the study of the biochemical and physiological effects of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester, which may lead to the development of new drugs and therapies. Additionally, the use of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester in the development of new materials and polymers is an area of active research.
Synthesis Methods
The synthesis of 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester involves the reaction of 1,3-cyclopentadiene-1,3-dicarboxylic acid with 2-methyl-5-[1-(methylamino)ethylidene]-1,3-dione in the presence of a catalyst. The reaction is typically carried out under reflux conditions and requires careful monitoring to ensure a high yield of the desired product. The resulting 1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester can be purified through various methods, including column chromatography and recrystallization.
properties
CAS RN |
13061-79-5 |
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Product Name |
1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester |
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
dimethyl (5E)-2-methyl-5-[1-(methylamino)ethylidene]cyclopenta-1,3-diene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H17NO4/c1-7-9(12(15)17-4)6-10(8(2)14-3)11(7)13(16)18-5/h6,14H,1-5H3/b10-8+ |
InChI Key |
ACNFRMMDWCJNMI-CSKARUKUSA-N |
Isomeric SMILES |
CC1=C(/C(=C(\C)/NC)/C=C1C(=O)OC)C(=O)OC |
SMILES |
CC1=C(C(=C(C)NC)C=C1C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(=C(C)NC)C=C1C(=O)OC)C(=O)OC |
synonyms |
2-Methyl-5-[1-(methylamino)ethylidene]-1,3-cyclopentadiene-1,3-dicarboxylic acid dimethyl ester |
Origin of Product |
United States |
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